L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-
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Overview
Description
The compound “L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-” is a complex organic molecule. Compounds of this nature often have significant roles in biological systems, pharmaceuticals, or as intermediates in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using automated systems to ensure consistency and efficiency. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biological research, it might be studied for its interactions with enzymes or other proteins, potentially leading to new insights into biochemical pathways.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, such as acting as inhibitors or activators of specific biological targets.
Industry
In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other high-value chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. This could involve interactions with amino acid residues, changes in protein conformation, or alterations in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other peptides or peptide-like molecules with similar functional groups and structural features.
Uniqueness
The uniqueness of this compound could lie in its specific sequence of amino acids, the presence of unique functional groups, or its particular three-dimensional structure, which could confer specific biological or chemical properties.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N11O8/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40)/t21-,22-,23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYITGOEDRTTLM-FRSCJGFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N11O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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